BENGHE Validation & Comparative

Check Availability & Pricing

Nangibotide's Safety Profile in Diverse Patient
Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nangibotide

Cat. No.: B13913194

A comprehensive review of clinical trial data demonstrates a favorable safety and tolerability
profile for Nangibotide, a novel TREM-1 inhibitor, across diverse patient populations, including
those with septic shock and severe COVID-19. This guide provides an objective comparison of
Nangibotide's safety with alternative immunomodulatory therapies, supported by experimental
data from key clinical studies.

Nangibotide, a first-in-class immunomodulatory agent, is being developed to control the
dysregulated inflammatory response characteristic of severe acute inflammatory diseases. Its
mechanism of action centers on the inhibition of the Triggering Receptor Expressed on Myeloid
cells-1 (TREM-1), a key amplifier of the innate immune response. Clinical evidence from Phase
[, lla, and llb trials has consistently indicated that Nangibotide is safe and well-tolerated.

Comparative Safety Analysis

To provide a comprehensive understanding of Nangibotide's safety, this guide compares its
adverse event profile with that of two other immunomodulatory agents, Anakinra (an
interleukin-1 receptor antagonist) and Tocilizumab (an interleukin-6 receptor inhibitor), which
have also been investigated in the context of severe inflammation and sepsis. It is important to
note that direct head-to-head comparative trials are not yet available; therefore, this analysis is
based on data from their respective clinical trials.

Safety Profile of Nangibotide in Clinical Trials
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The safety of Nangibotide has been evaluated in multiple clinical trials, most notably the
ASTONISH trial in patients with septic shock and the ESSENTIAL trial in patients with severe
COVID-19.

ASTONISH Trial (Septic Shock):

The Phase Ilb ASTONISH trial (NCT04055909) was a randomized, double-blind, placebo-
controlled study that enrolled 355 patients with septic shock.[1][2][3] The trial evaluated two
different doses of Nangibotide against a placebo. The number of treatment-emergent adverse
events (TEAESs) was similar across all three groups.[2] Specifically, 96% of patients in the
placebo group, 96% in the low-dose Nangibotide group, and 95% in the high-dose group
experienced at least one TEAE.[2] The incidence of serious treatment-emergent adverse
events was also comparable: 24% in the placebo group, 22% in the low-dose group, and 26%
in the high-dose group.[2]

Adverse Event Nangibotide Low Nangibotide High
Placebo (n=116)
Category Dose (nh=118) Dose (h=121)

Treatment-Emergent

Adverse Events 111 (96%) 113 (96%) 115 (95%)
(TEAES)

Serious TEAEs 28 (24%) 26 (22%) 31 (26%)
Day 28 Mortality 29 (25%) 38 (32%) 30 (25%)

ESSENTIAL Trial (Severe COVID-19):

The ESSENTIAL trial (NCT04429334) was a Phase Il randomized, double-blind, placebo-
controlled study that assessed the efficacy and safety of Nangibotide in 220 patients with
severe COVID-19 requiring respiratory support.[4] The rate of treatment-emergent adverse
events was similar between the Nangibotide and placebo groups.[5][4]
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Adverse Event Category Placebo (n=100) Nangibotide (n=119)

Day 28 Mortality 28 (28.0%) 19 (16.0%)

Improved Clinical Status at

52 (52.0%) 77 (64.7%)
Day 28

Comparative Safety of Alternative Immunomodulators in
Sepsis

Anakinra (IL-1 Receptor Antagonist):

Several clinical trials have investigated the use of Anakinra in sepsis, with a re-analysis of a
phase lll trial showing a potential survival benefit in a subgroup of patients with features of
macrophage activation syndrome (MAS), such as concurrent hepatobiliary dysfunction and
disseminated intravascular coagulation.[6] This and other trials of Anakinra in sepsis did not
find an increased mortality rate or a higher incidence of serious or non-serious adverse
reactions compared to placebo groups.[6] However, one randomized controlled trial in patients
with deteriorating respiratory symptoms from COVID-19 was ended prematurely due to safety
concerns, with a higher proportion of deaths in the Anakinra group.[1]

Tocilizumab (IL-6 Receptor Inhibitor):

The safety profile of Tocilizumab has been extensively studied, primarily in patients with
rheumatoid arthritis. In this population, Tocilizumab is associated with an increased risk of
infections.[7] Data from a meta-analysis of randomized controlled trials in rheumatoid arthritis
showed a significantly higher risk of infections in patients receiving Tocilizumab in combination
with methotrexate compared to controls.[8] While some studies suggest a potential benefit in
pediatric patients with septic shock, data on its safety and efficacy in adult septic shock is still
emerging.[9]

Experimental Protocols

The following are summaries of the key experimental protocols for the Nangibotide clinical
trials.
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ASTONISH Trial (NCT04055909)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-selection
study.[10][11][12]

Patient Population: Adults (18-85 years) with septic shock, defined by vasopressor
dependence and hyperlactatemia, with documented or suspected lung, abdominal, or urinary
tract infections.[10]

Intervention: Patients were randomized to receive a continuous intravenous infusion of low-
dose Nangibotide, high-dose Nangibotide, or placebo for at least 3 days and up to 5 days.
[10]

Safety Monitoring: All adverse events (AEs) and serious adverse events (SAEs) were
recorded. A Data Monitoring Committee (DMC) was in place to review safety and scientific
integrity.[10] The protocol specified immediate reporting of all SAEs to the sponsor, except
for those identified as not requiring immediate reporting.[13]

ESSENTIAL Trial (NCT04429334)

Study Design: A randomized, double-blind, placebo-controlled trial.[14]

Patient Population: Adults (18-75 years) with a confirmed diagnosis of COVID-19 requiring
respiratory support (high-flow nasal oxygen, non-invasive ventilation, or invasive mechanical
ventilation).[14]

Intervention: Patients received a continuous intravenous infusion of Nangibotide or a
matching placebo for up to 5 days, in addition to standard of care.[14]

Safety Monitoring: The trial was overseen by an independent Data Monitoring Committee.
[14] The protocol included procedures for recording and reporting all AEs and SAEs, with
immediate reporting of SAEs to the sponsor.[13][15]

Signaling Pathways and Experimental Workflows
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Caption: Nangibotide's mechanism of action in inhibiting the TREM-1 signaling pathway
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Caption: Workflow of the ASTONISH Phase IIb clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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